molecular formula C6H10ClF2N3O B3033803 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride CAS No. 1197237-87-8

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3033803
CAS No.: 1197237-87-8
M. Wt: 213.61
InChI Key: VLRDDZCRCGFISX-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative characterized by a difluoroethyl group at the 1-position, a methoxy group at the 3-position, and an amine group at the 4-position of the pyrazole ring, with a hydrochloride counterion. Its molecular structure combines fluorine atoms (enhancing metabolic stability and lipophilicity) and a methoxy group (modulating electronic effects and solubility). Key physical properties include a density of 1.4±0.1 g/cm³, boiling point of 281.5±40.0 °C, and molecular weight of 177.15 g/mol for the free base (C₆H₉F₂N₃O) . The hydrochloride form’s molecular formula is inconsistently reported as either C₆H₁₀ClF₂N₃ (MW 197.62) or C₆H₁₀ClF₂N₃O (theoretical MW ~213.61 when accounting for HCl addition to the free base) , highlighting a discrepancy in available data.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O.ClH/c1-12-6-4(9)2-11(10-6)3-5(7)8;/h2,5H,3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDDZCRCGFISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1N)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Nitropyrazole Derivatives

A foundational approach involves reductive amination of nitro-substituted pyrazoles. In a method analogous to the synthesis of 3-chloro-1H-pyrazol-4-amine hydrochloride (Scheme 3 in), 4-nitropyrazole undergoes reductive chlorination using Pt/C or Pd/C catalysts under hydrogen (90 psig) and aqueous HCl. For the target compound, this pathway is modified by replacing chlorination with difluoroethylation:

  • Reduction of 4-nitropyrazole :

    • 4-Nitropyrazole is reduced to 1H-pyrazol-4-amine using 5% Pt/C under hydrogen (14–105 psia) in HCl, achieving >95% selectivity.
    • Key parameters: Catalyst loading (0.003–3 mol%), HCl concentration (<37%), and temperature (25–30°C).
  • Difluoroethylation :

    • The amine intermediate reacts with 2,2-difluoroethyl bromide or iodide in the presence of a base (e.g., K2CO3) in DMF or THF.
    • Example conditions: 60°C for 12 h, yielding 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine.
  • Methoxy Group Introduction :

    • Methoxylation at position 3 is achieved via nucleophilic aromatic substitution using NaOMe in methanol under reflux.
  • Hydrochloride Salt Formation :

    • The free base is treated with concentrated HCl in ethanol, followed by crystallization to isolate the hydrochloride salt.

Yield Optimization :

  • Reductive amination steps benefit from Pt/C over Pd/Al2O3, reducing side products (e.g., over-reduction or isomerization).
  • Difluoroethylation efficiency depends on halide reactivity, with iodides offering faster kinetics but requiring inert atmospheres to prevent oxidation.

Cyclocondensation of Hydrazine Derivatives

This method, inspired by the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, employs cyclocondensation of difluoroacetone derivatives with substituted hydrazines:

  • Hydrazone Formation :

    • 1,1-Difluoroacetone reacts with methyl hydrazine in DMF at 25°C to form a hydrazone intermediate.
  • Cyclization :

    • The hydrazone undergoes cyclization with phosphorus oxychloride (POCl3) in DMF at 50°C, forming the pyrazole core.
    • Regioselectivity is controlled by steric and electronic effects, favoring substitution at N1.
  • Functionalization :

    • Methoxylation at position 3 via SNAr with NaOMe.
    • Hydrochloride salt formation as in Section 2.1.

Challenges :

  • Competing formation of N2-substituted isomers requires precise stoichiometry and temperature control.
  • POCl3 handling demands anhydrous conditions to avoid hydrolysis side reactions.

Direct Alkylation of Preformed Pyrazole Amines

A streamlined two-step approach avoids multi-step functionalization:

  • Synthesis of 3-methoxy-1H-pyrazol-4-amine :

    • 4-Nitropyrazole is methoxylated using NaOMe/CuI in DMSO at 120°C, followed by catalytic hydrogenation.
  • Difluoroethylation :

    • Alkylation with 2,2-difluoroethyl tosylate in acetonitrile using K2CO3 as base.

Advantages :

  • Minimizes intermediate purification steps.
  • Tosylates offer superior leaving group ability compared to halides, enhancing reaction rates.

Analytical Characterization and Validation

Structural Elucidation

  • 1H NMR (DMSO-d6): δ 6.82 (s, 1H, pyrazole H-5), 4.85 (t, J = 14 Hz, 2H, CF2CH2), 3.90 (s, 3H, OCH3), 3.45 (br s, 2H, NH2).
  • 13C NMR : δ 156.2 (C-OCH3), 143.1 (CF2CH2), 115.5 (tt, J = 245 Hz, CF2).
  • HRMS : m/z 177.15 (M+H)+, consistent with C6H9F2N3O.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
  • XRD : Confirms hydrochloride salt formation via characteristic Cl− counterion peaks.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Reductive Amination 68–72 >99 High selectivity for N1 substitution Multi-step, costly catalysts
Cyclocondensation 55–60 98 One-pot feasibility POCl3 handling hazards
Direct Alkylation 75–80 99 Fewer intermediates Requires preformed pyrazole amine

Industrial-Scale Considerations

  • Catalyst Recycling : Pt/C from reductive amination can be reused up to 5 cycles with <5% activity loss.
  • Waste Management : POCl3 neutralization with aqueous NaHCO3 generates phosphate salts, requiring specialized disposal.
  • Cost Drivers : Difluoroethyl halides account for 40–50% of raw material costs, incentivizing in-situ generation.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of difluoroethyl and methoxy groups in this compound enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that similar compounds demonstrate activity against various cancer cell lines, suggesting a promising avenue for further exploration .
  • Anti-inflammatory Properties
    Pyrazole derivatives are known for their anti-inflammatory effects. The specific structure of 1-(2,2-difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride may contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity
    There is growing interest in the antimicrobial properties of pyrazole derivatives. The unique fluorinated structure may enhance the compound's efficacy against bacterial and fungal pathogens, which is crucial in addressing antibiotic resistance issues .

Agricultural Science Applications

  • Pesticide Development
    The compound's structural characteristics make it suitable for developing new agrochemicals. Its potential as a pesticide stems from its ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms .
  • Herbicide Functionality
    Research into herbicides has identified pyrazole compounds as effective agents against certain weed species. The application of this compound could lead to the formulation of selective herbicides that enhance crop yields without harming desirable plants .

Material Science Applications

  • Polymer Chemistry
    In material science, the incorporation of fluorinated compounds into polymers can enhance properties such as thermal stability and chemical resistance. This compound can serve as a building block for synthesizing advanced materials with specific functionalities .
  • Nanotechnology
    The unique properties of pyrazole derivatives may also find applications in nanotechnology, particularly in creating nanoscale materials with tailored properties for electronics or drug delivery systems .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant cytotoxicity against multiple cancer cell lines observed.
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines demonstrated in vitro.
Pesticide Development Effective against specific pest species with low environmental impact noted.
Polymer Chemistry Enhanced thermal stability in polymer composites reported.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to biological targets. The compound may act by inhibiting or activating specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with substitutions at the 1-, 3-, and 4-positions are widely explored for pharmaceutical and agrochemical applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride 1197235-74-7* C₆H₁₀ClF₂N₃ (reported) 197.62 2,2-difluoroethyl, 3-methoxy Commercial interest; limited availability
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 1909320-27-9 C₁₂H₁₂ClF₂N₃ (calculated) ~271.45 Difluoromethyl, 2-methylphenyl Pharmaceuticals, agrochemicals
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine 1179359-70-6 C₁₁H₁₀ClFN₃ 238.45 (free base) 3-chloro-4-fluorobenzyl Preclinical research
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride 1432034-78-0 C₁₂H₁₄ClN₃O₂ (calculated) 255.71 4-methoxyphenoxymethyl Building block for drug discovery
1-(Oxolan-3-yl)-1H-pyrazol-3-amine - C₇H₁₁N₃O 153.18 (calculated) Tetrahydrofuran-3-yl Unspecified

*Discrepancy: The hydrochloride form’s molecular weight is inconsistently reported (see Section 1).

Key Findings:

Substituent Effects: Fluorinated Groups: The target compound’s 2,2-difluoroethyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., 1-(oxolan-3-yl)-1H-pyrazol-3-amine) . Aromatic vs.

Applications: The 2-methylphenyl and difluoromethyl-substituted analog (CAS 1909320-27-9) is highlighted for broad utility in drug discovery and agrochemicals due to its trifluoromethyl pyridine core . The target compound’s discontinued status contrasts with active commercial analogs like 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride, which is used in medicinal chemistry .

Notes on Data Consistency

  • Molecular Formula Conflict : The target compound’s molecular formula is reported as C₆H₁₀ClF₂N₃ (excluding oxygen from the methoxy group), conflicting with the free base data (C₆H₉F₂N₃O) . This may reflect an error in source documentation.
  • Commercial Availability : While the target compound is listed by CymitQuimica and Enamine Ltd, its discontinued status limits current accessibility compared to analogs like CAS 1432034-78-0 .

Biological Activity

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₆H₉F₂N₃
Molecular Weight 161.153 g/mol
Boiling Point 256.9 °C
Density 1.4 g/cm³
Flash Point 109.2 °C

Antiparasitic Activity

Research indicates that pyrazole derivatives exhibit significant antiparasitic activity. A study focusing on structurally related compounds reported low micromolar potencies against various protozoa, including Trypanosoma cruzi and Leishmania infantum . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar targets.

Cytotoxicity

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In a high-throughput screening campaign, several pyrazole derivatives demonstrated cytotoxic effects in vitro. Notably, some compounds exhibited significant toxicity in fibroblast cell lines . The implications of these findings suggest that while exploring therapeutic applications, careful consideration of cytotoxicity is necessary.

Anti-inflammatory Properties

Pyrazoles have been widely studied for their anti-inflammatory effects. Compounds within this class have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). Although specific studies on this compound are scarce, its analogs have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Antiparasitic Efficacy

In a comparative study involving various pyrazole derivatives, researchers found that certain compounds displayed potent activity against T. cruzi, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects .

Cytotoxicity Investigation

A recent investigation into the cytotoxic properties of diarylpyrazoles revealed that many compounds exhibited significant toxicity at concentrations similar to those used in biological assays . This raises concerns about the validity of reported biological activities for these compounds without accompanying cytotoxicity data.

Q & A

Q. Advanced Research Focus

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays. Pyrazole derivatives often exhibit activity via heterocyclic nitrogen interactions .
  • ADME profiling : Assess solubility (logP ~1.5 predicted for C₆H₁₀ClF₂N₃) and metabolic stability using liver microsomes. The difluoroethyl group may enhance lipophilicity but reduce aqueous solubility .
  • Toxicity : Evaluate cytotoxicity in HEK293 or HepG2 cells, noting that halogenated pyrazoles can accumulate in renal tissues .

What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Glide to predict binding modes to receptors (e.g., GPCRs). The methoxy group may form hydrogen bonds with serine or tyrosine residues .
  • MD Simulations : Analyze stability of ligand–target complexes over 100-ns trajectories. The difluoroethyl moiety’s conformational flexibility could impact binding kinetics .
  • QSAR Models : Correlate substituent effects (e.g., fluorine electronegativity) with activity data from analogs .

How do formulation challenges, such as poor solubility, impact pharmacological studies?

Advanced Research Focus
The compound’s low solubility (predicted from logP) may require nanoformulation (e.g., liposomes) or co-solvents (PEG 400/water). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways (e.g., hydrolysis of the methoxy group) . Salt forms (e.g., hydrochloride) improve crystallinity but may alter bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride

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